N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide;2,2,2-trifluoroacetic acid
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Overview
Description
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dichloro groups and a dihydroxypropanamide moiety, along with trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichloro Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dihydroxypropanamide Moiety: This step involves the reaction of the quinazoline intermediate with a dihydroxypropanamide derivative under controlled conditions.
Addition of Trifluoroacetic Acid:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-1,4-dihydroquinazolin-2-amine: Shares the quinazoline core but lacks the dihydroxypropanamide and trifluoroacetic acid moieties.
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,2-dihydroxyacetamide: Similar structure but with different functional groups.
Uniqueness
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide is unique due to its combination of dichloro substitution, dihydroxypropanamide moiety, and trifluoroacetic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,3-dihydroxypropanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O3.C2HF3O2/c12-6-1-2-7-5(9(6)13)3-14-11(15-7)16-10(19)8(18)4-17;3-2(4,5)1(6)7/h1-2,8,17-18H,3-4H2,(H2,14,15,16,19);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQHGWLJZLKAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC(=O)C(CO)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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